molecular formula C8H8BrFO B3188973 1-(2-Bromo-4-fluorophenyl)ethanol CAS No. 261711-20-0

1-(2-Bromo-4-fluorophenyl)ethanol

Cat. No.: B3188973
CAS No.: 261711-20-0
M. Wt: 219.05 g/mol
InChI Key: LPYZIWSUVOQESX-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)ethanol is an organic compound that belongs to the class of aromatic alcohols It features a bromine and fluorine atom substituted on the benzene ring, making it a halogenated phenyl ethanol

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)ethanol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Bromo-4-fluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions and yields the desired alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can be optimized for cost-effectiveness and efficiency. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2-Bromo-4-fluorophenyl)ethanone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 1-(2-Bromo-4-fluorophenyl)ethanone.

    Reduction: 1-(2-Bromo-4-fluorophenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in biological systems .

Comparison with Similar Compounds

    1-(2-Bromo-4-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Bromo-4-methylphenyl)ethanol: Similar structure but with a methyl group instead of fluorine.

    1-(2-Bromo-4-nitrophenyl)ethanol: Similar structure but with a nitro group instead of fluorine.

Uniqueness: 1-(2-Bromo-4-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological interactions. The combination of these halogens can enhance the compound’s stability and binding properties compared to other similar compounds .

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYZIWSUVOQESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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